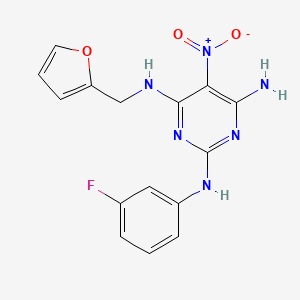

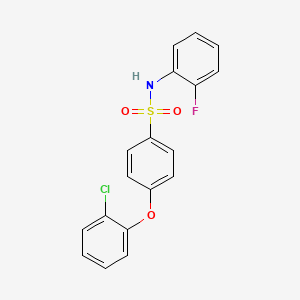

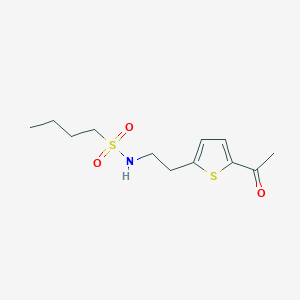

4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined experimentally. Without specific data, I can’t provide a detailed analysis .Applications De Recherche Scientifique

4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester has been used in a variety of scientific research applications. It has been used as a fluorescent dye in the study of proteins and other biomolecules. It has also been used as a catalyst in biochemistry, as a reagent in organic synthesis, and as a substrate for enzymes. This compound has been used in the study of enzyme kinetics, in the study of protein-ligand interactions, and in the study of drug metabolism. Additionally, this compound has been used to study the structure and function of proteins, as well as to study the structure and function of other biomolecules.

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.

Mode of Action

In the context of SM cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation might occur with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could contribute to the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.

Pharmacokinetics

Similar compounds have been used in sm cross-coupling reactions , which suggests that this compound might have a relatively stable nature, readily prepared, and generally environmentally benign .

Result of Action

In the context of sm cross-coupling reactions, the compound could contribute to the formation of carbon–carbon bonds , which are fundamental in many biochemical processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester. For instance, the broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes, also play a role .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester in laboratory experiments has a number of advantages and limitations. One advantage of using this compound is that it is relatively easy to synthesize, and can be synthesized in a variety of ways. Additionally, this compound is relatively stable, and can be stored for long periods of time without significant degradation. One limitation of using this compound is that it is relatively expensive, and can be difficult to obtain in large quantities. Additionally, this compound can be toxic in high concentrations, and should be handled with care.

Orientations Futures

The use of 4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential future direction is the use of this compound as a fluorescent dye in the study of proteins and other biomolecules. Additionally, this compound could be used to study enzyme kinetics, to study protein-ligand interactions, and to study drug metabolism. Additionally, this compound could be used to study the structure and function of proteins and other biomolecules, as well as to study the expression of genes. Finally, this compound could be used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a substrate for enzymes.

Méthodes De Synthèse

4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester can be synthesized by a number of methods. The most commonly used method is the reaction of 4-aminobenzoic acid with cyclobutane-1,2-dicarboxylic acid. This reaction produces the desired product, this compound, in high yield. Other methods of synthesis include the reaction of 4-aminobenzoic acid with cyclobutane-1,4-dicarboxylic acid, the reaction of 4-aminobenzoic acid with cyclobutane-1,3-dicarboxylic acid, and the reaction of 4-aminobenzoic acid with cyclobutane-1,5-dicarboxylic acid.

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-(cyclobutanecarbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)10-5-7-11(8-6-10)14-12(15)9-3-2-4-9/h5-9H,2-4H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVQARVJHUHBEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

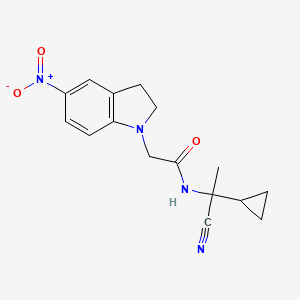

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2900078.png)

![Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2900081.png)

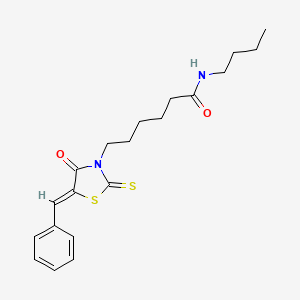

![N1-(2-cyanophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2900086.png)

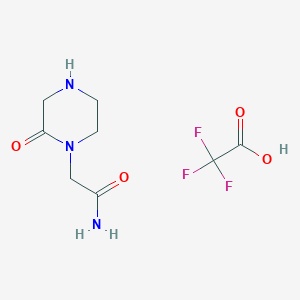

![1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea](/img/structure/B2900089.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime](/img/structure/B2900090.png)

![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)